2,3,6-Trichloro(difluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trichloro(difluoromethyl)benzene is an organic compound with the molecular formula C7H3Cl3F2 It is a derivative of benzene, where three hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichloro(difluoromethyl)benzene typically involves the chlorination of difluoromethylbenzene derivatives. One common method is the direct chlorination of 1,2,4-trichlorobenzene with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trichloro(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated derivatives of the original compound.
Oxidation Reactions: Products include carboxylic acids or other oxidized forms.
Reduction Reactions: Products include partially or fully dechlorinated benzene derivatives.
Scientific Research Applications
2,3,6-Trichloro(difluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,3,6-Trichloro(difluoromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trichlorobenzene: Similar in structure but lacks the difluoromethyl group.
2,3,5-Trichloro(difluoromethyl)benzene: Similar but with different positions of chlorine atoms.
2,4,6-Trichloro(difluoromethyl)benzene: Another positional isomer with different chlorine atom positions.
Uniqueness
2,3,6-Trichloro(difluoromethyl)benzene is unique due to the specific arrangement of chlorine and difluoromethyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
1,2,4-trichloro-3-(difluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORYSHSKOVYRAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.